molecular formula C19H15N3O5S B401207 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide

Katalognummer: B401207
Molekulargewicht: 397.4g/mol
InChI-Schlüssel: VIQBMZNYUMOSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is a complex organic compound that features a benzamide core substituted with an anilinosulfonyl group and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide typically involves the reaction of aniline derivatives with sulfonyl chlorides, followed by coupling with nitro-substituted benzoyl chlorides. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives and various substituted benzamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives with various substituents, such as:

Uniqueness

3-(anilinosulfonyl)-N-{4-nitrophenyl}benzamide is unique due to its specific combination of anilinosulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H15N3O5S

Molekulargewicht

397.4g/mol

IUPAC-Name

N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C19H15N3O5S/c23-19(20-15-9-11-17(12-10-15)22(24)25)14-5-4-8-18(13-14)28(26,27)21-16-6-2-1-3-7-16/h1-13,21H,(H,20,23)

InChI-Schlüssel

VIQBMZNYUMOSAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.